4-(tert-Butoxy)benzamide
CAS No.: 99985-67-8
Cat. No.: VC7927852
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99985-67-8 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]benzamide |
| Standard InChI | InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) |
| Standard InChI Key | SWWGCYPSKPHPKQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name for this compound is 4-(tert-butoxy)benzamide, reflecting its benzamide backbone substituted with a tert-butoxy group at the para position. Its structure consists of a benzene ring with an amide group (-CONH₂) at position 1 and a tert-butoxy moiety (-O-C(CH₃)₃) at position 4 (Figure 1) .
Table 1: Key Identifiers of 4-(tert-Butoxy)benzamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 99985-67-8 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| MDL Number | MFCD03840534 | |
| SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-(tert-Butoxy)benzamide typically involves functionalization of the benzamide core. One viable route is the alkylation of 4-hydroxybenzamide with tert-butyl bromide under basic conditions . Alternatively, iron(III) sulfate-catalyzed rearrangement of oxaziridines in aqueous media has been employed for analogous N-alkylbenzamides, though this method remains untested for the tert-butoxy variant .
Optimization Challenges
The steric bulk of the tert-butoxy group complicates reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Catalytic methods leveraging surfactants or phase-transfer agents may improve yields, as demonstrated in related benzamide syntheses .
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental melting points are unreported, analogous N-tert-butylbenzamides exhibit melting points between 117–135°C . The tert-butoxy group likely reduces crystallinity compared to unsubstituted benzamides, favoring amorphous solid states. Predicted boiling points exceed 270°C, consistent with high thermal stability .
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.979 ± 0.06 g/cm³ | |
| pKa | 9.32 ± 0.10 | |
| Storage Conditions | Ambient, protected from light |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl₃):
13C NMR (CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
Applications in Research and Industry
Pharmaceutical Intermediates
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, ventilation |
| First Aid | Rinse eyes with water if exposed |
| Storage | Cool, dry, light-protected area |
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